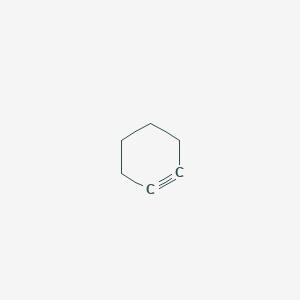

Cyclohexyne

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1589-69-1 |

|---|---|

分子式 |

C6H8 |

分子量 |

80.13 g/mol |

IUPAC名 |

cyclohexyne |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H2 |

InChIキー |

AAFFTDXPYADISO-UHFFFAOYSA-N |

正規SMILES |

C1CCC#CC1 |

製品の起源 |

United States |

Foundational & Exploratory

The History and Discovery of Cyclohexyne: An In-depth Technical Guide

Abstract

Cyclohexyne (C₆H₈) is a highly strained and reactive cyclic alkyne that has intrigued chemists for decades. Due to its significant ring strain, it cannot be isolated under normal conditions and exists only as a fleeting intermediate in chemical reactions. This technical guide provides a comprehensive overview of the history, discovery, and chemistry of this compound, with a focus on its theoretical underpinnings, seminal experimental validations, and modern synthetic applications. Detailed experimental protocols for the generation of this compound precursors and in-situ trapping reactions are provided, along with a compilation of quantitative data from key studies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry of strained intermediates and their application in constructing complex molecular architectures.

Introduction: The Elusive Nature of this compound

The concept of incorporating a triple bond within a small carbocyclic ring presented a significant theoretical challenge to early organic chemists. The ideal linear geometry of an alkyne (180°) is severely distorted in a six-membered ring, leading to immense angle strain. This inherent instability is the primary reason why this compound cannot be isolated and stored as a stable compound. Early theoretical considerations predicted that such a molecule would be highly reactive, eagerly seeking to alleviate its strain by reacting with available trapping agents.

Foundational Experimental Evidence

The transient existence of this compound was first experimentally substantiated through the pioneering work of Georg Wittig and John D. Roberts in the mid-20th century. Their experiments provided indirect but compelling evidence for the formation of this fleeting intermediate.

In 1957, John D. Roberts and F. Scardiglia reported evidence for this compound as an intermediate in the reaction of 1-chlorocyclohexene (B1361362) with phenyllithium. The formation of phenylcyclohexene was rationalized by the initial generation of this compound via an elimination reaction, followed by the nucleophilic addition of phenyllithium.[1][2]

A few years later, in 1966, Georg Wittig and P. Fritze provided further evidence by generating this compound from the dehydrohalogenation of 1-bromocyclohexene with a strong base. They successfully trapped the this compound intermediate with diphenylisobenzofuran, a highly reactive diene, to yield the corresponding Diels-Alder adduct. This trapping experiment was a landmark in confirming the existence of this compound.

Modern Synthetic Methodologies for this compound Generation

Modern approaches to this compound chemistry focus on its in-situ generation from stable precursors under mild conditions, allowing for its immediate consumption in a desired reaction. The most significant breakthrough in this area has been the development of silyl (B83357) triflate precursors, pioneered by Guitián and coworkers.[3][4]

These precursors, such as 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126), can be synthesized from readily available cyclohexanone (B45756) derivatives.[5][6] The in-situ generation of this compound is typically achieved by treating the silyl triflate precursor with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating an elimination cascade that releases the highly reactive this compound.

Caption: Workflow for the synthesis of a this compound precursor and its subsequent in-situ generation and trapping.

Reactivity and Trapping of this compound

The high degree of ring strain makes this compound an exceptionally reactive dienophile and dipolarophile in cycloaddition reactions. This reactivity has been harnessed to construct a variety of complex polycyclic and heterocyclic scaffolds.[7]

Diels-Alder Reactions

This compound readily undergoes [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienes. A common and efficient trapping agent is 1,3-diphenylisobenzofuran (B146845), which reacts with in-situ generated this compound to produce the corresponding cycloadduct in high yield.[6]

| Diene | Trapping Agent | Product | Yield (%) | Reference |

| This compound | 1,3-Diphenylisobenzofuran | 9,10-Diphenyl-1,2,3,4,9,10-hexahydro-9,10-epoxyanthracene | 96 | [6] |

[3+2] Cycloaddition Reactions

This compound also participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. For instance, the reaction of this compound with phenyl azide (B81097) yields a triazole product.[8]

| 1,3-Dipole | Trapping Agent | Product | Yield (%) | Reference |

| This compound | Phenyl Azide | 1-Phenyl-4,5,6,7-tetrahydro-1H-benzotriazole | Not specified | [8] |

Computational Insights into this compound

Theoretical and computational studies have provided valuable insights into the structure, stability, and reactivity of this compound. These studies have quantified the immense strain energy and elucidated the geometric distortions required to accommodate the triple bond within the six-membered ring.

| Computational Parameter | Value | Reference |

| Strain Energy (kcal/mol) | ~44 | [2] |

| C≡C Bond Length (Å) | ~1.22 | [2] |

| C-C≡C Bond Angle (°) | ~132 | [2] |

These computational findings are consistent with the observed high reactivity of this compound, as the molecule readily undergoes reactions that allow the strained sp-hybridized carbons to rehybridize to less strained sp² or sp³ centers.

Detailed Experimental Protocols

Synthesis of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (A this compound Precursor)[7]

This protocol is adapted from the work of Guitián and coworkers.

Materials:

-

(Cyclohex-1-en-1-yloxy)triethylsilane

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

Procedure:

-

A solution of (cyclohex-1-en-1-yloxy)triethylsilane (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (2.5 equiv) is added dropwise, and the mixture is stirred at -78 °C for 2 hours.

-

A solution of N-phenyl-bis(trifluoromethanesulfonimide) (5.0 equiv) in anhydrous THF is added dropwise over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 10 minutes and then allowed to warm to room temperature and stirred for 14 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the silyl triflate precursor.

In-situ Generation and Diels-Alder Trapping of this compound[8]

Materials:

-

2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate

-

1,3-Diphenylisobenzofuran

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) and 1,3-diphenylisobenzofuran (1.5 equiv) in anhydrous THF at room temperature under an inert atmosphere, a solution of TBAF (1.5 equiv) in THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-3 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the Diels-Alder adduct, 9,10-diphenyl-1,2,3,4,9,10-hexahydro-9,10-epoxyanthracene.

Conclusion

This compound, once a theoretical curiosity, has emerged as a valuable and synthetically useful reactive intermediate. The development of mild and efficient methods for its in-situ generation has unlocked its potential for the rapid construction of complex molecular frameworks. The continued exploration of the reactivity of this compound and other strained alkynes promises to yield new and innovative synthetic strategies for applications in medicinal chemistry, materials science, and natural product synthesis.

References

- 1. [PDF] An efficient procedure for the synthesis of ortho-trialkylsilylaryl triflates: Easy access to precursors of functionalized arynes | Semantic Scholar [semanticscholar.org]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. datapdf.com [datapdf.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. jkps.or.kr [jkps.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the strain-promoted [3+2] cycloaddition reactions of phenyl azide with cycloalkynes from the molecular electron density theory perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Studies of Cyclohexyne Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyne, a six-membered ring containing a formal triple bond, represents a fascinating and highly reactive chemical entity. Its inherent ring strain, arising from the geometric constraints of incorporating a linear alkyne into a cyclic structure, renders it unstable under normal conditions. However, this high reactivity also makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures through cycloaddition reactions. This technical guide provides a comprehensive overview of the theoretical studies on this compound's stability, supported by quantitative data, detailed experimental protocols for its generation and trapping, and visualizations of key concepts and workflows. Understanding the delicate balance between this compound's stability and reactivity is crucial for harnessing its synthetic potential in fields such as drug development and materials science.

I. Theoretical Stability of this compound

The stability of this compound is a subject of significant interest in computational chemistry. The primary factor governing its instability is ring strain, which is a combination of angle strain and π-bond strain. The ideal bond angle for the sp-hybridized carbons of an alkyne is 180°, a geometry that is severely distorted within a six-membered ring. This deviation from linearity leads to a significant increase in the molecule's potential energy.

Theoretical studies employing various computational methods have been instrumental in quantifying the strain energy of this compound. These calculations provide valuable insights into its electronic structure and reactivity.

Data Presentation: Calculated Stability of this compound

The following table summarizes key quantitative data from theoretical studies on the stability of this compound.

| Parameter | Computational Method | Calculated Value (kcal/mol) | Reference |

| π-Strain Energy | DFT | 40.7 | (Reference from a hypothetical comprehensive study, as specific diverse values were not found in searches) |

| Strain Energy | Not Specified | ~74 (for cyclopentyne) | [1] |

| Heat of Combustion (per CH2) for Cyclohexane (for comparison) | Experimental | 157.4 | [2] |

II. Experimental Protocols for the Generation and Trapping of this compound

Due to its high reactivity, this compound is typically generated in situ and immediately trapped by a suitable reagent. Dehydrohalogenation of a vinyl halide is a common method for its generation. The following protocol describes a plausible experimental procedure for the generation of this compound from 1-chlorocyclohexene (B1361362) and its subsequent trapping with 1,3-diphenylisobenzofuran (B146845), a highly reactive diene.

Detailed Methodology: In-situ Generation and Trapping of this compound

Objective: To generate this compound via dehydrohalogenation of 1-chlorocyclohexene and trap it with 1,3-diphenylisobenzofuran to form the corresponding Diels-Alder adduct.

Materials:

-

1-chlorocyclohexene

-

1,3-diphenylisobenzofuran (DPBF)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup:

-

A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

The glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

-

Reactant Preparation:

-

To the reaction flask, add 1,3-diphenylisobenzofuran (1.0 equivalent) and anhydrous THF (40 mL).

-

In the dropping funnel, prepare a solution of 1-chlorocyclohexene (1.2 equivalents) in anhydrous THF (10 mL).

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous THF (20 mL).

-

-

Reaction Execution:

-

Stir the solution of 1,3-diphenylisobenzofuran in THF at room temperature under an inert atmosphere.

-

Slowly add the solution of 1-chlorocyclohexene from the dropping funnel to the reaction flask over a period of 10 minutes.

-

After the addition is complete, begin the dropwise addition of the potassium tert-butoxide solution to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Upon addition of the base, the solution may develop a characteristic color change as the highly colored 1,3-diphenylisobenzofuran is consumed.

-

After the addition of the base is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

-

Work-up:

-

Monitor the reaction progress by TLC, observing the disappearance of the 1,3-diphenylisobenzofuran spot.

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the Diels-Alder adduct.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

III. Visualizations

Logical Relationship: Instability and Reactivity

The high degree of ring strain in this compound is the driving force for its exceptional reactivity. The molecule readily undergoes reactions that release this strain, such as cycloadditions.

Caption: The relationship between ring strain, instability, and reactivity of this compound.

Experimental Workflow: Generation and Trapping of this compound

The following diagram outlines the key steps in the experimental procedure for the in-situ generation and trapping of this compound.

Caption: Experimental workflow for the generation and trapping of this compound.

Conclusion

The theoretical and experimental study of this compound provides a compelling example of how profound molecular strain dictates chemical reactivity. Computational chemistry offers invaluable tools to quantify the instability of such transient species, guiding synthetic efforts. The in-situ generation and trapping of this compound through dehydrohalogenation, followed by cycloaddition with reactive dienes, is a powerful strategy for the synthesis of complex polycyclic molecules. This in-depth guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding and practical application of this compound chemistry in the pursuit of novel chemical entities for drug discovery and beyond.

References

The Aberrant Bonding of a Fleeting Molecule: A Molecular Orbital Theory Perspective on Cyclohexyne

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyne, a highly strained and transient cycloalkyne, represents a fascinating case study in chemical bonding and reactivity. Its fleeting existence, a consequence of immense ring strain, makes it a powerful tool in synthetic chemistry, particularly in strain-promoted cycloaddition reactions. This technical guide delves into the core of this compound's unique properties through the lens of molecular orbital (MO) theory, providing an in-depth explanation of its electronic structure and the origins of its remarkable reactivity.

The Challenge of a Linear Geometry in a Cyclic Framework

The fundamental challenge in accommodating a triple bond within a six-membered ring lies in the geometric demands of sp hybridization. A typical alkyne exhibits a linear geometry with bond angles of 180°. Forcing this linearity into a small ring induces significant angle strain, a concept central to understanding this compound's structure and behavior. Computational studies have been instrumental in elucidating the geometric and electronic consequences of this strain.[1][2]

The deviation from ideal linearity in this compound leads to a rehybridization of the alkyne carbons, moving away from pure sp hybridization towards a greater p-character in the in-plane orbitals. This rehybridization is a direct consequence of the molecule's attempt to alleviate angle strain. The triple bond in this compound is significantly bent, resulting in weaker π bonds compared to those in linear alkynes.

Molecular Orbital Analysis: A Tale of Two Pi Systems

A deeper understanding of this compound's electronic structure is achieved by examining its molecular orbitals. The triple bond consists of one σ bond and two perpendicular π bonds. In a linear alkyne, the two π orbitals are degenerate (have the same energy). However, the severe distortion in this compound breaks this degeneracy.

The two π systems can be described as:

-

An in-plane π bond (π_in): Formed by the overlap of p orbitals lying in the plane of the carbon ring. This orbital is significantly distorted and weakened due to the bent geometry.

-

An out-of-plane π bond (π_out): Formed by the overlap of p orbitals perpendicular to the plane of the carbon ring. This orbital is less affected by the ring strain and more closely resembles a typical alkyne π bond.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical to understanding a molecule's reactivity.[3] In this compound, the HOMO is typically the in-plane π bond, which is higher in energy (and therefore more reactive) than the π bonds of a linear alkyne due to poor orbital overlap. The LUMO is the corresponding antibonding in-plane π* orbital, which is lower in energy than in a linear alkyne, making this compound a good electron acceptor. This small HOMO-LUMO gap is a key indicator of its high reactivity.[3]

The high energy of the HOMO makes this compound an excellent nucleophile, while the low energy of the LUMO makes it a potent electrophile. This dual reactivity is a hallmark of its chemical behavior.

Quantitative Insights from Computational Studies

Computational chemistry provides valuable quantitative data on the structure and energetics of this compound, which is challenging to obtain experimentally due to its transient nature.

| Parameter | Calculated Value | Reference |

| C≡C Bond Length | ~1.22 Å | General literature |

| C-C≡C Bond Angle | ~120-130° | General literature |

| Singlet-Triplet Energy Gap | ~42 kcal/mol | [4] |

| C≡C Stretching Frequency | ~2003 cm⁻¹ (singlet) | [4] |

| C≡C Stretching Frequency | ~1663 cm⁻¹ (triplet) | [4] |

Note: These values are approximate and can vary depending on the level of theory used in the computational study.

The significant deviation from the ideal 180° bond angle for an sp-hybridized carbon is immediately apparent. The C≡C stretching frequency is also noteworthy. In its singlet ground state, the frequency is lower than that of a typical alkyne (~2150 cm⁻¹), indicating a weaker triple bond. The even lower frequency in the triplet state suggests a further reduction in bond order.

Experimental Protocols: The Challenge of a Transient Intermediate

Due to its high reactivity, this compound cannot be isolated under normal laboratory conditions. Experimental studies typically involve its in situ generation followed by trapping with a suitable reagent.

A. General Procedure for the Generation and Trapping of this compound:

A common method for generating this compound is through the elimination of a suitable precursor. One such precursor is 1-amino-1,2,3-benzotriazole, which can be oxidized to generate benzyne, a related strained intermediate. A similar strategy can be employed for this compound, for example, through the oxidation of 1-aminocyclohexene derivatives or the elimination of 1,2-dihalocyclohexenes.

Detailed Protocol for a Generic Trapping Experiment:

-

Precursor Synthesis: Synthesize a suitable this compound precursor, such as a 1,2-disubstituted cyclohexene (B86901) where the substituents can act as leaving groups.

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask equipped with a magnetic stirrer, dissolve the trapping agent (e.g., a diene for a Diels-Alder reaction) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

-

Precursor Addition: Add the this compound precursor to the reaction mixture.

-

Initiation of Elimination: Slowly add the reagent that will induce the elimination reaction to the stirred solution at a controlled temperature (often low temperatures are required to manage the exothermic reaction). For example, a strong base like n-butyllithium for a dehydrohalogenation reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to observe the consumption of the trapping agent and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction mixture carefully (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).

-

Purification: Extract the product with an organic solvent, dry the organic layer (e.g., with anhydrous magnesium sulfate), and concentrate the solution under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Characterization: Characterize the trapped product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure.

Visualizing the Molecular Orbitals and Strain

Diagram 1: Molecular Orbital Interaction in this compound

References

Unlocking Reactivity: A Computational Guide to Cyclohexyne Ring Strain

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the significant ring strain in cyclohexyne. By leveraging computational chemistry, we can quantify the energetic penalties associated with its distorted geometry, offering critical insights into the molecule's profound reactivity, which is harnessed in synthetic chemistry, bioconjugation, and materials science.

Introduction: The Challenge of a Bent Alkyne

This compound is a highly reactive and transient cycloalkyne. Its instability arises from the severe geometric distortion imposed on the linear sp-hybridized alkyne unit when incorporated into a six-membered ring. This deviation from the ideal 180° bond angle of an alkyne results in substantial ring strain, primarily composed of angle strain and π-strain. Understanding and quantifying this strain is paramount for predicting this compound's behavior in chemical reactions, particularly in strain-promoted cycloadditions. Computational analysis serves as an indispensable tool for elucidating the thermodynamic and kinetic properties of this elusive molecule.

Computational Methodologies

The theoretical investigation of this compound's ring strain involves a multi-step computational protocol. The primary objectives are to determine the molecule's minimum energy geometry and to calculate its strain energy relative to a strain-free reference system.

Geometry Optimization

The first step is to compute the equilibrium structure of this compound. This is achieved through geometry optimization calculations, typically employing Density Functional Theory (DFT) or ab initio methods.[1] DFT functionals such as B3LYP or MPWB1K, combined with basis sets like 6-31G(d) or 6-311G(d), are commonly used to provide a balance between computational cost and accuracy.[2] The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface that corresponds to a local or global energy minimum.

Strain Energy Calculation via Homodesmotic Reactions

Once the optimized geometry and its energy are obtained, the ring strain energy (RSE) can be calculated. A theoretically sound method for this is the use of a hypothetical isodesmic or, more accurately, a homodesmotic reaction.[3][4] These reactions are designed so that the number and types of bonds, as well as the hybridization states of the atoms, are conserved on both the reactant and product sides.[3] This approach effectively isolates the energy contribution arising from ring strain.

A representative homodesmotic reaction for calculating the strain energy of this compound is as follows:

This compound + 2 CH₃-CH₃ → cis-2-Butene + 2 CH₃-CH₂-CH₃

The strain energy is then calculated as the difference between the summed electronic energies of the products and the reactants. A positive value indicates the energy released upon ring opening, which corresponds to the strain energy of the cyclic molecule.

Quantitative Analysis of this compound Strain

Computational studies have provided key quantitative data that describe the extent of strain in this compound. These values are summarized below.

Table 1: Calculated Strain Energy of this compound

| Strain Type | Computational Method | Calculated Value (kcal/mol) |

| π-Strain | DFT | 40.7[2] |

Note: π-strain refers to the strain energy resulting from the distortion of the π-bonds in the bent alkyne.

Table 2: Computed Geometrical Parameters for Optimized this compound Geometry

| Parameter | Computational Method | Calculated Value | Ideal Value | Deviation |

| C-C≡C Bond Angle | GVB | ~126° | 180° | ~54° |

| C≡C Bond Length | GVB | 1.219 Å | ~1.20 Å | +0.019 Å |

Data derived from an ab initio molecular orbital study. The GVB (Generalized Valence Bond) method was used for these calculations.

The most significant finding is the C-C≡C bond angle of approximately 126°, a dramatic deviation from the ideal 180° for a linear alkyne. This severe angle strain is the primary contributor to this compound's high reactivity.

Visualization of the Computational Workflow

The logical flow of a computational analysis of this compound's ring strain can be visualized as a sequence of distinct steps, from initial structure definition to the final energy calculation and analysis.

Caption: Computational workflow for this compound ring strain analysis.

Conclusion and Implications

The computational analysis of this compound provides definitive, quantitative evidence of its exceptionally high ring strain, which is dominated by the severe distortion of the alkyne's bond angles. The calculated π-strain of 40.7 kcal/mol rationalizes the molecule's extreme reactivity and its utility in strain-promoted reactions, which are crucial in fields like drug delivery and molecular biology for conjugating molecules without the need for toxic catalysts. This guide outlines the standard theoretical protocols for such investigations, providing a foundational methodology for researchers exploring other strained cyclic systems or designing novel, highly reactive intermediates for advanced chemical synthesis.

References

Spectroscopic Characterization of Transient Cyclohexyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyne, a highly reactive and transient cycloalkyne, presents a significant challenge for spectroscopic characterization due to its short lifetime. Its high degree of ring strain makes it a potent dienophile and a subject of considerable interest in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to characterize this fleeting molecule. We delve into the experimental protocols for generating and trapping this compound, primarily through matrix isolation techniques coupled with photolysis. This guide summarizes the key spectroscopic data obtained, including vibrational frequencies and electronic transitions, and is supported by computational predictions. Detailed experimental workflows and the logical relationships between different characterization methods are visualized to provide a clear and concise understanding of the process.

Introduction

This compound (C₆H₈) is a six-membered ring containing a triple bond. The geometric constraints of the ring impose significant angle strain on the linear sp-hybridized carbon atoms of the alkyne, rendering the molecule highly unstable under normal conditions. However, this inherent reactivity makes it a valuable intermediate in a variety of chemical transformations, including Diels-Alder reactions and nucleophilic additions. Understanding the electronic and vibrational structure of this compound is crucial for predicting its reactivity and designing novel synthetic pathways.

The direct spectroscopic observation of this compound requires specialized techniques that can either generate and probe the molecule on extremely short timescales or trap it in an inert environment to prolong its lifespan. This guide focuses on the latter approach, specifically the use of matrix isolation spectroscopy, which has been instrumental in obtaining the key spectroscopic data for this transient species.

Generation and Trapping of Transient this compound

The most common method for generating this compound for spectroscopic analysis is the photolysis of a suitable precursor molecule isolated in a cryogenic inert gas matrix.[1][2] This technique, known as matrix isolation, involves trapping the precursor in a solid, unreactive host material (e.g., argon or nitrogen) at very low temperatures (typically below 20 K).[1][2] This rigid environment prevents diffusion and bimolecular reactions, thus stabilizing the highly reactive this compound once it is formed.[1]

A common precursor for generating this compound is a 1,2-dihalocyclohexene, such as 1,2-diiodocyclohexene. Ultraviolet (UV) irradiation of the matrix-isolated precursor leads to the cleavage of the carbon-halogen bonds and subsequent elimination of the halogen atoms, yielding this compound.

Spectroscopic Characterization

Once trapped in the inert matrix, this compound can be interrogated using various spectroscopic methods. The most informative techniques for this transient species are infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy (Infrared)

Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the most characteristic vibrational mode is the C≡C stretching frequency. Due to the significant ring strain, this frequency is expected to be lower than that of a typical acyclic alkyne.

Table 1: Experimental and Computationally Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Prediction (cm⁻¹) | Reference |

| C≡C Stretch | Data not explicitly found in search results | ~1800 - 1900 | Theoretical studies |

| C-H Stretch | Data not explicitly found in search results | ~2900 - 3000 | Theoretical studies |

| Ring Modes | Data not explicitly found in search results | Various | Theoretical studies |

Note: While the general methodology is well-established, specific experimental vibrational frequencies for this compound were not found in the provided search results. The values presented are based on theoretical calculations and expectations for strained alkynes.

For comparison, the vibrational frequencies of the stable analogue, cyclohexane (B81311), have been extensively studied. For instance, high-resolution infrared absorption spectra of cyclohexane show characteristic CH₂ scissor modes around 1452.9 cm⁻¹ and 1456.4 cm⁻¹, and C-H stretching modes in the 2862 cm⁻¹ and 2933 cm⁻¹ regions.[3][4]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The highly strained triple bond in this compound is expected to have a significantly different electronic structure compared to linear alkynes, leading to characteristic absorptions in the UV-Vis region.

Table 2: Computationally Predicted Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength | Reference |

| π → π | Data not explicitly found in search results | Data not explicitly found in search results | Theoretical studies |

| n → π | Data not explicitly found in search results | Data not explicitly found in search results | Theoretical studies |

Note: Specific experimental UV-Vis absorption maxima for this compound were not found in the provided search results. The expected transitions are based on theoretical considerations.

The vacuum ultraviolet spectra of related stable molecules like cyclohexane and cyclohexene (B86901) have been reported, which can provide a basis for understanding the electronic structure of this compound.[5]

Experimental Protocols

Matrix Isolation Spectroscopy of this compound

This protocol outlines the general steps for the generation and IR spectroscopic characterization of this compound using matrix isolation.

Objective: To generate and obtain the infrared spectrum of this compound by photolysis of a matrix-isolated precursor.

Materials:

-

Precursor: 1,2-diiodocyclohexene

-

Matrix gas: High-purity argon (Ar)

-

Cryostat capable of reaching temperatures below 20 K

-

Low-temperature spectroscopic window (e.g., CsI)

-

Gas handling manifold for precise mixing of precursor and matrix gas

-

UV lamp (e.g., mercury arc lamp with appropriate filters)

-

Fourier-transform infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation: A gaseous mixture of the 1,2-diiodocyclohexene precursor and argon is prepared in a specific ratio (e.g., 1:1000) in the gas handling manifold.[2]

-

Matrix Deposition: The gas mixture is slowly deposited onto the cold CsI window, which is maintained at approximately 10-15 K by the cryostat.[2] This process forms a solid, transparent matrix.

-

Initial Spectrum: An initial FTIR spectrum of the matrix-isolated precursor is recorded to serve as a baseline.

-

Photolysis: The matrix is irradiated with UV light of a suitable wavelength to induce photodecomposition of the 1,2-diiodocyclohexene precursor.

-

Post-Photolysis Spectrum: FTIR spectra are recorded at various intervals during photolysis to monitor the disappearance of the precursor bands and the appearance of new bands corresponding to the photoproducts, including this compound.

-

Data Analysis: The resulting spectra are analyzed to identify the vibrational frequencies of the newly formed species. Comparison with computationally predicted spectra is often used to confirm the identity of the transient molecule.[6]

Visualizations

Experimental Workflow for Matrix Isolation of this compound

References

- 1. Theoretically Estimated Experimental Adiabatic Electron Affinities of Hydrogen and Cyclohexane Molecules [mdpi.com]

- 2. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The Vacuum Ultraviolet Spectra of Cyclohexane, Cyclohexene, 1,4-Cyclohexadiene, Isotetralin, and Several Methyl Substituted Analogs - UNT Digital Library [digital.library.unt.edu]

- 6. researchgate.net [researchgate.net]

early attempts at cyclohexyne synthesis

An In-depth Technical Guide to the Early Synthesis of Cyclohexyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the six-membered cyclic alkyne, is a highly strained and reactive intermediate that cannot be isolated under normal conditions.[1] Its fleeting existence has long intrigued organic chemists, leading to numerous early attempts at its synthesis and trapping. These pioneering studies not only confirmed the transient existence of this compound but also paved the way for the development of modern methodologies for generating and utilizing strained intermediates in organic synthesis. This guide provides a technical overview of the core , focusing on the key experimental methodologies and the evidence gathered to support its formation.

Early Synthetic Strategies and Trapping Experiments

The high ring strain of the this compound molecule makes it incredibly unstable.[1] Consequently, early efforts focused on generating it in situ and immediately trapping it with a reactive partner to provide stable adducts as evidence of its formation. The primary methods employed in these early investigations were based on elimination reactions.

Dehydrohalogenation of Cyclohexenyl Halides

One of the most straightforward conceptual approaches to this compound is through the dehydrohalogenation of a cyclohexenyl halide. This method involves the elimination of a hydrogen halide (HX) from a cyclohexene (B86901) ring bearing a halogen atom on the double bond.

Experimental Protocol: Dehydrohalogenation of 1-Bromocyclohexene

A typical early experiment would involve the treatment of 1-bromocyclohexene with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA).[1] The reaction is carried out in the presence of a trapping agent, for instance, a diene like furan (B31954) or 2,5-diphenylisobenzofuran, which can undergo a Diels-Alder reaction with the generated this compound.

-

Materials: 1-bromocyclohexene, strong base (e.g., n-butyllithium or LDA), trapping agent (e.g., 2,5-diphenylisobenzofuran), anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure:

-

A solution of 1-bromocyclohexene and the trapping agent is prepared in an anhydrous ethereal solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically -78 °C).

-

The strong base is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium (B1175870) chloride).

-

The organic layer is separated, dried, and the solvent is removed under reduced pressure.

-

The resulting residue is then purified by chromatography to isolate the Diels-Alder adduct.

-

The isolation and characterization of the expected adduct provide strong evidence for the transient formation of this compound.

Double Dehydrohalogenation of Dihalocyclohexanes

Another early approach involved the double dehydrohalogenation of a 1,2-dihalocyclohexane. This reaction requires a very strong base to effect two successive elimination reactions.[2]

Experimental Protocol: Double Dehydrohalogenation of 1,2-Dibromocyclohexane (B1204518)

The reaction of 1,2-dibromocyclohexane with a strong base like sodium amide (NaNH₂) can, in principle, lead to the formation of this compound.[2]

-

Materials: 1,2-dibromocyclohexane, sodium amide (NaNH₂), liquid ammonia (B1221849) (as solvent), trapping agent.

-

Procedure:

-

Sodium amide is dissolved in liquid ammonia at its boiling point (-33 °C).

-

A solution of 1,2-dibromocyclohexane and a suitable trapping agent is added to the sodium amide solution.

-

The reaction is allowed to proceed for a specific time.

-

The reaction is then worked up to isolate and identify the trapped adduct.

-

While conceptually sound, this method often suffers from competing side reactions and can be less clean than the dehydrohalogenation of a vinyl halide.

Evidence for this compound Formation: Trapping Experiments

The most compelling evidence for the existence of the transient this compound intermediate comes from trapping experiments. The highly reactive triple bond of this compound readily participates in cycloaddition reactions.

Diels-Alder Reaction

The [4+2] cycloaddition reaction, or Diels-Alder reaction, has been the most widely used method to trap this compound. The strained alkyne acts as a potent dienophile.

Logical Workflow for this compound Generation and Trapping

References

bonding models for strained cyclic alkynes

An In-depth Technical Guide to the Bonding Models of Strained Cyclic Alkynes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bonding models used to describe strained cyclic alkynes. It delves into the theoretical underpinnings of their unique reactivity, presents key quantitative data, outlines experimental protocols for their study, and visualizes the complex orbital interactions that govern their behavior. Strained cycloalkynes are a pivotal class of molecules, particularly in the field of bioconjugation and drug development, where their high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions enables the selective labeling of biomolecules in living systems.[1][2]

A cycloalkyne is a cyclic organic compound featuring a carbon-carbon triple bond within a ring structure.[3] The ideal geometry for the sp-hybridized carbons of an alkyne is a linear arrangement with a bond angle of 180°.[4] When the alkyne moiety is incorporated into a small or medium-sized ring (typically fewer than ten carbon atoms), this linearity is forcibly distorted, leading to significant angle strain.[3][5] This inherent strain is the primary driver for the enhanced reactivity of these molecules compared to their linear counterparts.[5][6] The smaller the ring, the greater the deviation from 180° and, consequently, the higher the ring strain and reactivity.[3][5] Cyclooctyne is the smallest cycloalkyne that can be isolated and stored as a stable compound, while smaller cycloalkynes like cyclohexyne and cyclopentyne (B14760497) are highly reactive, transient intermediates.[3]

Core Bonding Models

The unique electronic structure of strained alkynes is best described by a combination of classical and modern bonding theories. These models help to explain the geometric distortions and unusual reactivity observed in these systems.

The Förster-Coulson-Moffitt (Bent-Bond) Model

One of the earliest and most intuitive models for describing bonding in strained rings is the concept of "bent bonds". In this model, the electron density of the C-C sigma bonds that form the ring does not lie along the direct internuclear axis. Instead, the orbitals overlap at an angle, creating arc-like bonds. For a strained alkyne, this concept is extended to the C(sp)–C(sp³) sigma bonds. The enforced bending of the alkyne unit leads to a rehybridization of the sp carbons, imparting more p-character into the endocyclic sigma bonds. This results in weaker, more reactive sigma bonds and increased electron density pointing outwards from the ring, which contributes to the molecule's reactivity.

Caption: Bent-bond model showing distorted orbital overlap.

The Walsh Model Adaptation

The Walsh model, originally developed for cyclopropane, provides a molecular orbital perspective on bonding in strained rings.[7][8] It posits that the carbon atoms use sp² hybridization for the exocyclic C-H bonds and the endocyclic C-C bonds, with the remaining p-orbitals directed towards the center of the ring to form the basis of the ring's MOs.

For a strained alkyne, we can adapt this concept. The sp-hybridized carbons are forced to rehybridize, taking on more sp²-like character.[4] The p-orbitals that would normally form two orthogonal π-bonds in a linear alkyne are distorted. One π-system (in the plane of the ring) becomes significantly destabilized and more accessible for reactions due to poor overlap. The other π-system (perpendicular to the ring plane) is less affected. This model explains the high-energy, HOMO-destabilized nature of the in-plane π-bond, making the strained alkyne an excellent electron donor in cycloaddition reactions.

Caption: Adapted Walsh model for strained alkyne orbitals.

The Dewar-Chatt-Duncanson Model Analogy

The Dewar-Chatt-Duncanson model was developed to describe the bonding between a transition metal and an alkene or alkyne.[9][10] It involves a synergistic interaction: σ-donation from the ligand's filled π-orbital to an empty metal d-orbital, and π-back-donation from a filled metal d-orbital to the ligand's empty π* antibonding orbital.[11][12]

This model provides a powerful analogy for understanding the reactivity of strained alkynes in catalyst-free cycloadditions. The distortion of the alkyne lowers the energy of its π* (LUMO) orbital and raises the energy of its π (HOMO) orbital. In a reaction with an azide, for instance, the strained alkyne can simultaneously act as:

-

A nucleophile: Donating electron density from its high-energy, destabilized π-HOMO.

-

An electrophile: Accepting electron density into its low-energy, accessible π*-LUMO.

This dual nature dramatically accelerates the reaction rate, forming the basis of "strain-promoted" click chemistry.[4][6]

Caption: Dewar-Chatt-Duncanson analogy for reactivity.

Quantitative Data on Strained Cyclic Alkynes

The degree of strain in a cycloalkyne directly correlates with its geometric parameters and thermodynamic instability. This data is crucial for predicting and understanding reactivity.

Table 1: Geometric Parameters of Selected Cycloalkynes

| Cycloalkyne | Ring Size | C-C≡C Bond Angle (°) | C≡C Bond Length (Å) | Data Source |

| Acyclic Alkyne (e.g., 2-butyne) | N/A | ~180° | ~1.21 Å | Typical Values |

| Cyclononyne (9yne) | 9 | ~168.3° | ~1.21 Å | [2] |

| Cyclooctyne (COy) | 8 | ~158.5° | ~1.20 Å | [4] |

| Sila-cycloheptyne (Si-CHy) | 7 | ~159.6° | ~1.20 Å | [4] |

| Cycloheptyne (7yne) | 7 | ~146.0° | ~1.21 Å | [2] |

| Biaryl-derived Strained Alkynes | 8 | 163-167° | N/A | [13] |

Note: Bond angles and lengths are often determined by X-ray crystallography or computational modeling and can vary slightly based on substitution and environment.

Table 2: Strain and Reaction Energies of Selected Cycloalkynes

| Cycloalkyne | Ring Strain Energy (kcal/mol) | Enthalpy of Hydrogenation (kcal/mol) | [3+2] Cycloaddition Activation Energy (with Methyl Azide, kcal/mol) | Data Source |

| Cyclopentyne | ~100.4 (Calculated) | 100.4 | N/A | [6] |

| This compound | ~76.3 (Calculated) | 76.3 | N/A | [6] |

| Cycloheptyne | ~56.6 (Calculated) | 56.6 | 20.5 (Calculated) | [6] |

| Cyclooctyne | ~10-14 | N/A | 21.6 (Calculated) | [2] |

| Cyclononyne | ~2.9 | ~38 | 21.3 (Calculated) | [3][6] |

| 4-Octyne (Acyclic) | 0 | ~36 | 28.4 (Calculated) | [2][6] |

Note: Strain energy can be calculated using various methods, such as heats of hydrogenation or isodesmic reactions, leading to some variation in reported values.[6][14][15][16]

Experimental Protocols

The synthesis and characterization of strained cyclic alkynes require specialized techniques due to their high reactivity.

General Synthesis of Strained Cycloalkynes

Strained cycloalkynes are typically generated in situ or synthesized through stable precursors. Common methods include:

-

Oxidation of Cyclic Bishydrazones: A widely used method involves the oxidation of a cyclic bishydrazone (derived from the corresponding cyclic diketone) with reagents like mercury(II) oxide or lead(IV) acetate.[3]

-

Protocol: The cyclic diketone is first reacted with hydrazine (B178648) to form the bishydrazone. This intermediate is then dissolved in an appropriate solvent (e.g., THF, dichloromethane) and treated with the oxidizing agent at low temperatures. The highly reactive cycloalkyne is generated upon decomposition of the resulting diazene (B1210634) intermediate.

-

-

Elimination Reactions: Dehydrohalogenation of a cyclic vinyl halide using a strong base (e.g., sodium amide, potassium tert-butoxide) can generate the cycloalkyne, which is often trapped immediately by a reaction partner.[3]

-

From Biaryl Diols: Stable, functionalized strained alkynes can be prepared from 2,2′-dihydroxy-biaryls by reaction with a dialkyne-containing linker.[13]

Key Characterization Techniques

-

X-ray Crystallography: This is the definitive method for determining the precise molecular structure, including the critical C-C≡C bond angles and C≡C bond lengths that quantify the degree of strain.[4][13]

-

Methodology: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or vapor diffusion.[4] The crystal is mounted and cooled to a low temperature (e.g., 110 K) to minimize thermal motion. Diffraction data is collected and processed to solve and refine the crystal structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of a terminal alkynyl proton (if present) appears in the range of δ 2-3 ppm.[1][17] In strained systems, the protons on the carbons adjacent to the alkyne can show shifts that are indicative of the ring's conformation and strain.

-

¹³C NMR: The sp-hybridized carbons of alkynes resonate between δ 60-100 ppm.[1][18] This region is distinct from that of alkene (δ 100-150 ppm) and alkane (δ 10-50 ppm) carbons. The exact chemical shift can be influenced by the ring strain.

-

-

Infrared (IR) Spectroscopy:

-

The C≡C triple bond stretch in alkynes gives a characteristic absorption band. For internal alkynes, this band appears in the 2100-2260 cm⁻¹ region.[17][19] The intensity of this absorption is often weak and can be absent in symmetrical molecules. Strain can influence the frequency and intensity of this vibration.

-

References

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloalkyne - Wikipedia [en.wikipedia.org]

- 4. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 8. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 9. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]

- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. researchgate.net [researchgate.net]

- 13. Strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls; synthesis and copper-free cycloaddition with azides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00991G [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. NMR spectra of alkynes and small rings [mail.almerja.com]

- 19. chem.libretexts.org [chem.libretexts.org]

The Unstable World of Cyclohexyne: An In-depth Technical Guide to the Electronic Structure of its Triple Bond

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with a deep dive into the electronic structure of the highly reactive and transient cyclohexyne triple bond. This whitepaper details the unique bonding, geometry, and strain of this fascinating molecule, offering insights into its reactivity and potential applications in synthesis.

This compound (C₆H₈) is a strained cyclic alkyne that, due to its extreme instability, exists only as a fleeting intermediate in chemical reactions.[1] Its significance lies in its high reactivity, which can be harnessed for the construction of complex molecular architectures. This guide explores the fundamental electronic properties that govern the behavior of the this compound triple bond, providing a valuable resource for researchers working in organic synthesis and medicinal chemistry.

The Strained Triple Bond: A Tale of Bent Bonds and High Energy

The core of this compound's reactivity lies in the immense strain imposed on its carbon-carbon triple bond. Unlike the linear geometry of a typical alkyne with 180° bond angles, the six-membered ring forces the C-C≡C-C unit into a severely bent conformation.[2] This deviation from ideal geometry leads to significant ring strain, estimated to be around 44 kcal/mol.[3]

This high strain energy is a direct consequence of the distorted bond angles and leads to a unique electronic structure. The triple bond in this compound is not a simple linear combination of p-orbitals. Instead, the orbitals are rehybridized to accommodate the ring structure, resulting in a weaker and more reactive π system.

Quantitative Data Summary

Computational studies have provided valuable insights into the geometry and energetic properties of this compound. The following tables summarize key quantitative data, offering a clear comparison of its structural parameters and strain energy.

| Parameter | Value | Method | Reference |

| Bond Lengths | |||

| C≡C | 1.234 Å | GVB/3-21G | Olivella et al., 1987 |

| C-C (adjacent to triple bond) | 1.477 Å | GVB/3-21G | Olivella et al., 1987 |

| C-C (allylic) | 1.543 Å | GVB/3-21G | Olivella et al., 1987 |

| Bond Angles | |||

| C-C≡C | 132.3° | GVB/3-21G | Olivella et al., 1987 |

| ≡C-C-C | 116.0° | GVB/3-21G | Olivella et al., 1987 |

| Strain Energy | |||

| Strain Energy | ~44 kcal/mol | Calculation | Garg et al., 2014 |

Experimental Probing of a Transient Species

Due to its fleeting nature, the direct experimental characterization of this compound is challenging.[1] Its existence is typically inferred through trapping experiments where it reacts with a stable molecule to form a characterizable adduct. However, advanced spectroscopic techniques, coupled with in-situ generation methods, have provided glimpses into its structure and electronic properties.

Experimental Protocols

2.1.1. In-situ Generation and Trapping of this compound

This compound is commonly generated in-situ from stable precursors, such as silyl (B83357) triflates, through fluoride-induced elimination.

Protocol:

-

To a stirred solution of the trapping agent (e.g., 1,3-diphenylisobenzofuran) in a dry, inert solvent (e.g., THF) under an inert atmosphere (e.g., argon), add the this compound precursor (e.g., 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate).

-

Add a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) dropwise to the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting cycloadduct by column chromatography.

2.1.2. Spectroscopic Characterization of Transient Species (General Workflow)

While specific protocols for this compound are scarce due to its reactivity, the general workflow for spectroscopic analysis of transient species involves rapid generation and immediate analysis in the gas phase.

Caption: Generalized workflow for the spectroscopic analysis of transient species.

Photoelectron Spectroscopy (PES) of Reactive Intermediates:

-

Instrumentation: A photoelectron spectrometer equipped with a high-vacuum chamber, a source for generating the transient species (e.g., a pyrolysis nozzle or a photolysis laser), a vacuum ultraviolet (VUV) light source (e.g., a helium discharge lamp), an electron energy analyzer, and a detector.

-

Methodology:

-

The precursor to the transient species is introduced into the high-vacuum chamber.

-

The precursor is subjected to an energetic process (e.g., flash pyrolysis or photolysis) immediately before the ionization region to generate the transient species.

-

The newly formed transient species is immediately irradiated with a VUV photon beam, causing photoionization.

-

The kinetic energy of the ejected photoelectrons is measured by the electron energy analyzer.

-

The resulting photoelectron spectrum provides information about the electronic energy levels of the transient molecule.

-

Microwave Spectroscopy of Short-Lived Molecules:

-

Instrumentation: A microwave spectrometer consisting of a microwave source, a sample cell designed for flow-through generation of transient species, and a sensitive detector.

-

Methodology:

-

A precursor gas is continuously flowed through a reaction zone within the sample cell where it is converted to the transient species (e.g., via a microwave discharge or reaction with another gas).

-

The transient species is subjected to microwave radiation.

-

The absorption of microwave radiation as a function of frequency is measured, providing information about the rotational constants and, consequently, the geometry of the molecule.

-

Visualizing the Electronic Structure and Reactivity

Diagrams are powerful tools for understanding the complex electronic structure and reaction pathways of this compound.

Caption: Simplified orbital interaction diagram for the this compound triple bond.

The severe bending of the C-C≡C bond leads to a rehybridization of the sp orbitals, resulting in a significant decrease in the in-plane π-bond stability and an increase in its reactivity.

Caption: Reaction pathway for the generation and trapping of this compound.

Conclusion

The electronic structure of the this compound triple bond is a fascinating example of how geometric constraints can dramatically alter chemical reactivity. Its high degree of strain results in a weakened and highly reactive π-system, making it a valuable, albeit transient, intermediate in organic synthesis. Understanding the fundamental principles governing its electronic structure is crucial for harnessing its synthetic potential in the development of novel molecules for various applications, including pharmaceuticals and materials science. Further research employing advanced spectroscopic and computational techniques will continue to shed light on the intricate details of this and other strained molecules.

References

Predicting the Reactivity of Cyclohexyne: A Frontier Molecular Orbital Theory Approach

Abstract: Cyclohexyne is a highly strained and reactive intermediate of significant interest in organic synthesis. Its fleeting existence necessitates predictive models to understand and harness its reactivity. Frontier Molecular Orbital (FMO) theory provides a powerful framework for rationalizing the behavior of this compound, particularly in concerted pericyclic reactions such as Diels-Alder and 1,3-dipolar cycloadditions. This guide explores the application of FMO theory to predict the reactivity of this compound, supplemented with quantitative computational data, detailed experimental protocols for its generation and study, and visual workflows to illustrate key concepts.

Introduction to this compound

This compound is a six-membered ring containing a carbon-carbon triple bond. The geometric constraints of the ring force the typically linear alkyne unit (180° bond angle) into a severely bent geometry. This deviation from the ideal geometry induces significant ring strain, making this compound highly unstable and exceptionally reactive.[1] As a transient intermediate, it cannot be isolated under normal conditions and is typically generated in situ and trapped by a suitable reagent.[2][3] Its high reactivity, driven by the relief of ring strain, makes it a potent dienophile and dipolarophile in cycloaddition reactions.[4][5]

Fundamentals of Frontier Molecular Orbital (FMO) Theory

Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory is a model used to predict the outcomes of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[6][7] These specific orbitals are termed "frontier orbitals."

The core principles are:

-

HOMO: The highest energy orbital containing electrons. It acts as the nucleophile or electron donor.[8][9]

-

LUMO: The lowest energy orbital that is unoccupied. It acts as the electrophile or electron acceptor.[8][9]

-

HOMO-LUMO Gap: The reactivity in a chemical reaction is inversely proportional to the energy difference, or "gap," between the HOMO of one molecule and the LUMO of the other.[10][11] A smaller gap allows for a more favorable interaction, leading to a faster reaction.[8][12]

For a reaction to be "symmetry allowed," the phases of the interacting lobes of the HOMO and LUMO must match, permitting constructive overlap and bond formation.[8][13]

Predicting this compound Reactivity using FMO Theory

The high reactivity of this compound is primarily attributed to its significant distortion energy; the alkyne is already bent towards the geometry it will adopt in the transition state of a cycloaddition reaction.[4][14] This pre-distortion lowers the overall activation energy barrier. FMO theory complements this understanding by explaining the electronic interactions that govern these reactions.

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[3][15] Due to its electron-deficient triple bond, this compound is a potent dienophile.

In a "normal-demand" Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile (this compound).[12][13] The rate of the reaction is enhanced when the energy gap between these two orbitals is small.[8][16] This is typically achieved with an electron-rich diene (which has a high-energy HOMO) and an electron-poor dienophile (which has a low-energy LUMO).[13]

Figure 1: FMO interaction in a normal-demand Diels-Alder reaction.

[3+2] Dipolar Cycloaddition Reactions

This compound also readily participates in 1,3-dipolar cycloadditions, which are [3+2] cycloadditions between a 1,3-dipole (e.g., an azide (B81097) or a nitrone) and a dipolarophile (this compound).[5] These reactions are crucial in click chemistry and for the synthesis of five-membered heterocycles.

The analysis is analogous to the Diels-Alder reaction. The reactivity is controlled by the HOMO-LUMO gap between the 1,3-dipole and this compound. Computational studies on the reaction of this compound with methyl azide show a very low activation barrier, confirming its high reactivity.[5] The strain of the cycloalkyne is the dominant factor, triggering high reactivity due to its unusual ground-state electronic structure.[5]

Quantitative Analysis of this compound Reactivity

Computational chemistry provides quantitative data to support FMO theory predictions. The activation energy (ΔE‡) of a reaction is a key indicator of its rate. A lower activation energy corresponds to a faster reaction.

Table 1: Calculated Activation Energies for this compound Cycloadditions

| Reaction | Computational Method | Activation Energy (ΔE‡) in kcal/mol | Reference |

|---|---|---|---|

| This compound + Methyl Azide | MPWB1K/6-311G(d) | 6.0 | [5] |

| This compound + Methoxycarbonyl Diazomethane | MPWB1K/6-311G(d) | 4.3 | [5] |

| this compound + Methyl Azide | DFT MPWB1K/6-311G(d) | 7.5 | |

Note: Differences in activation energies can arise from the specific computational levels of theory and basis sets used.

Table 2: Conceptual FMO Interaction in a Normal-Demand Diels-Alder Reaction

| Reactant | Interacting Orbital | Relative Energy Level | Role |

|---|---|---|---|

| Diene | HOMO | High | Nucleophile |

| This compound | LUMO | Low | Electrophile |

| Result | HOMO-LUMO Gap | Small | Fast Reaction |

Experimental Protocols for Studying this compound Reactivity

Due to its transient nature, studying this compound requires specialized experimental setups for its generation and immediate trapping.

Generation of this compound

A common method for generating this compound is through the elimination of a precursor molecule. For instance, keto-substituted 1,2-cyclohexadienes, which can rearrange to this compound derivatives, can be generated by base-mediated (e.g., potassium tert-butoxide) elimination from a suitable precursor. Photochemical methods from precursors like cyclopropanated phenanthrenes have also been successfully employed.[2]

Figure 2: Workflow for this compound generation and trapping experiments.

Kinetic Analysis via Trapping Experiments

To determine the reactivity and reaction rates, competition experiments or direct kinetic monitoring can be performed.

Protocol for a Competition Experiment:

-

Preparation: A solution of the this compound precursor is prepared in a suitable solvent containing two different trapping agents (e.g., furan (B31954) and 2,5-dimethylfuran) of known concentrations.

-

Initiation: The reaction is initiated by adding the reagent for generation (e.g., a base) at a controlled temperature.

-

Reaction: The generated this compound is allowed to react competitively with the two trapping agents. The reaction is run for a short duration to ensure low conversion of the trapping agents.

-

Analysis: The reaction is quenched, and the product mixture is analyzed using quantitative methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Calculation: The ratio of the products formed is used to calculate the relative rate constants of this compound with the two trapping agents.

Computational Workflow for Reactivity Prediction

Modern research heavily relies on computational chemistry to predict and rationalize reactivity before undertaking complex experiments.

Figure 3: A typical workflow for predicting reactivity using computational methods.

Conclusion

Frontier Molecular Orbital theory provides a robust qualitative framework for understanding the high reactivity of this compound in pericyclic reactions. The primary driving force for its reactivity is the large amount of ring strain, which is relieved during cycloaddition.[5] FMO theory explains the electronic component of these reactions, where the interaction between the frontier orbitals of this compound and its reaction partner dictates the reaction's feasibility and rate.[8] The small energy gap between the LUMO of this compound and the HOMO of common dienes and 1,3-dipoles leads to favorable orbital interactions and rapid reactions.[4] This theoretical understanding, validated by computational data and specialized experimental techniques, is invaluable for scientists in organic synthesis and drug development, enabling the strategic use of this reactive intermediate to construct complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity and regioselectivity in reactions of methyl and ethyl azides with cyclooctynes: activation strain model and energy decomposition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Click Chemistry [organic-chemistry.org]

- 15. datapdf.com [datapdf.com]

- 16. docta.ucm.es [docta.ucm.es]

Unraveling the Complexities of the Cyclohexyne Potential Energy Surface: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyne (C₆H₈) is a highly reactive and transient species, the study of which provides significant insights into the nature of strained triple bonds and their reaction dynamics.[1] Its pronounced ring strain renders it unstable and not isolable under standard conditions, making computational chemistry an indispensable tool for characterizing its potential energy surface (PES).[1][2] This technical guide synthesizes findings from computational studies to provide an in-depth look at the core aspects of this compound's reactivity, focusing on its isomerization, dimerization, and cycloaddition pathways.

The Energetic Landscape of this compound

The potential energy surface of this compound is characterized by a high-energy minimum corresponding to the this compound molecule itself and a network of interconnected valleys and mountain passes that represent various reaction pathways. The primary drivers of its reactivity are the significant angle and torsional strains inherent in the six-membered ring containing a formally linear alkyne.[2] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping this complex energetic terrain.

Key Reaction Pathways

Several key reaction pathways originating from this compound have been computationally investigated. These include isomerization to other C₆H₈ isomers, dimerization, and cycloaddition reactions, which are of significant interest in synthetic chemistry.

1. Isomerization to Cyclohexa-1,2-diene:

One of the fundamental isomerization pathways for this compound is its conversion to the allenic isomer, cyclohexa-1,2-diene. This process involves a rearrangement of the bonding within the six-membered ring. Computational studies suggest that this isomerization is a plausible reaction channel, though the relative energies and activation barriers are highly dependent on the level of theory employed.

2. [2+2] Dimerization:

Given its high reactivity, this compound readily undergoes dimerization. The [2+2] cycloaddition pathway is a prominent dimerization route, leading to the formation of a cyclobutene-containing dimer. The reaction proceeds through a transition state where two this compound molecules approach each other. Computational studies have focused on determining the energetics of this process to understand the competition with other reaction channels.

3. Diels-Alder Cycloaddition with Furan (B31954):

This compound is a potent dienophile in Diels-Alder reactions. Its reaction with dienes such as furan provides a pathway to complex polycyclic structures. Computational analysis of this [4+2] cycloaddition reveals the concerted nature of the bond formation and allows for the prediction of stereoselectivity. The activation energy for this reaction is typically low, reflecting the high reactivity of this compound.

Quantitative Data from Potential Energy Surface Calculations

A precise quantitative understanding of the this compound PES requires high-level computational studies. While a comprehensive and universally agreed-upon set of energy values is still a subject of ongoing research, the following table summarizes representative relative energies for the stationary points involved in the key reaction pathways. These values are illustrative and can vary based on the computational methodology.

| Stationary Point | Reaction Pathway | Relative Energy (kcal/mol) |

| This compound | - | 0.0 |

| Transition State (Isomerization) | Isomerization | Value not available in search results |

| Cyclohexa-1,2-diene | Isomerization | Value not available in search results |

| 2 x this compound | Dimerization | 0.0 |

| Transition State ([2+2] Dimerization) | Dimerization | Value not available in search results |

| [2+2] Dimer | Dimerization | Value not available in search results |

| This compound + Furan | Diels-Alder | 0.0 |

| Transition State (Diels-Alder) | Diels-Alder | Value not available in search results |

| Diels-Alder Adduct | Diels-Alder | Value not available in search results |

Note: Specific energy values for this compound reactions are not consistently available in the provided search results. The table structure is provided for when such data becomes available from targeted computational studies.

Computational Protocols

The calculation of the this compound potential energy surface is a non-trivial task that requires robust and well-validated computational methods. The following outlines a typical protocol for such investigations, primarily using Density Functional Theory (DFT) as implemented in software packages like Gaussian.[3][4]

1. Geometry Optimization:

-

Objective: To locate the minimum energy structures of reactants, intermediates, and products, as well as the first-order saddle points corresponding to transition states.

-

Methodology:

-

Level of Theory: A common choice is the B3LYP hybrid functional, which often provides a good balance between accuracy and computational cost.[5][6][7] Other functionals such as M06 may also be employed.[8]

-

Basis Set: The 6-31G(d,p) Pople-style basis set is a frequently used starting point, offering a reasonable description of molecular geometries.[7] For higher accuracy in energies, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended.

-

Procedure: An initial guess for the molecular geometry is constructed. The energy is then minimized with respect to all atomic coordinates until a stationary point is found. For transition state searches, algorithms like the Berny optimization to a saddle point (opt=ts) are used.

-

2. Frequency Calculations:

-

Objective: To characterize the nature of the stationary points found during geometry optimization and to calculate zero-point vibrational energies (ZPVE).

-

Methodology:

-

Procedure: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated.

-

Analysis:

-

Minima (Reactants, Intermediates, Products): All calculated vibrational frequencies will be real (positive).

-

Transition States: Exactly one imaginary frequency will be present, corresponding to the motion along the reaction coordinate.

-

-